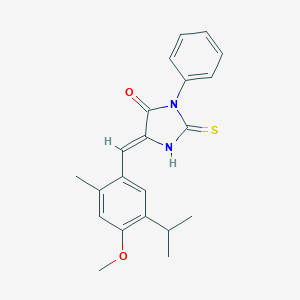![molecular formula C23H19ClN2O4S B300981 Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300981.png)
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as CT-179, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate exerts its therapeutic effects by targeting several molecular pathways. In cancer cells, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate induces cell cycle arrest and apoptosis by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt/mTOR pathway. Inflammation-related studies have shown that Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate reduces inflammation by inhibiting the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate protects neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In inflammation-related studies, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate protects neurons from oxidative stress-induced damage and increases the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for lab experiments, including its high purity and stability, and its ability to target multiple molecular pathways. However, there are also limitations to using Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments, such as its low solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. In cancer research, further studies are needed to determine the efficacy of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in vivo and its potential for combination therapy with other anticancer agents. In inflammation-related studies, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate could be further investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate could be studied for its potential use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in vivo.
In conclusion, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a novel compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate as a therapeutic agent.
Synthesemethoden
The synthesis of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves a multi-step process that includes the reaction of 3-chloro-4-(2-propynyloxy)benzaldehyde with 2-amino-3-methyl-4(5)-thiazolidinone to form the intermediate compound, which is then reacted with 4-aminobenzoic acid ethyl ester to yield Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. The purity and yield of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation-related studies have demonstrated that Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been found to protect neurons from oxidative stress-induced damage.
Eigenschaften
Produktname |
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C23H19ClN2O4S |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H19ClN2O4S/c1-4-12-30-19-11-6-15(13-18(19)24)14-20-21(27)26(3)23(31-20)25-17-9-7-16(8-10-17)22(28)29-5-2/h1,6-11,13-14H,5,12H2,2-3H3/b20-14-,25-23? |
InChI-Schlüssel |
YYBICDODWLBJKS-VASVRFFCSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)Cl)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Cl)S2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Cl)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300898.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)
![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)

![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)

![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
